

Introduction: The Critical Role of Solubility in Triazine Derivative Applications

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Compound of Interest

Compound Name:	2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
CAS No.:	16399-10-3
Cat. No.:	B099146

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Substituted 1,3,5-triazines are a class of heterocyclic compounds with significant applications, most notably as herbicides in the agrochemical industry.[1] Derivatives featuring methoxy, methyl, and ethylamino substitutions are integral to this class, with their efficacy being profoundly influenced by their physicochemical properties. Among these properties, solubility is a cornerstone for formulation development, environmental fate assessment, and bioavailability. A compound's ability to dissolve in a given solvent system dictates its mobility in soil, its uptake by target organisms, and its potential for leaching into groundwater.[2]

This technical guide provides an in-depth analysis of the solubility characteristics of representative methoxy-methyl-ethylamino-triazine derivatives. As a senior application scientist, this document moves beyond a simple recitation of data. It explains the causality behind solubility phenomena, provides field-proven experimental protocols for accurate measurement, and grounds all claims in authoritative references to ensure scientific integrity. The intended audience—researchers, scientists, and drug development professionals—will find a synthesized resource for understanding and measuring the solubility of these critical compounds.

Section 1: Solubility Profiles of Representative Triazine Derivatives

While the specific "methoxy-methyl-ethylamino-triazine" family is broad, we can derive significant insights by examining well-characterized and structurally related triazine herbicides. Compounds such as Atrazine, Prometryn, and Ametryn serve as excellent models. They share the core triazine scaffold and feature the alkylamino groups of interest, with variations in other key positions (chloro or methylthio) that significantly influence their solubility.

The solubility of these compounds has been determined in a range of aqueous and organic solvents. The data, collated from various authoritative sources, is summarized below. This table serves as a foundational reference for formulation scientists and environmental chemists.

Table 1: Quantitative Solubility Data for Representative Triazine Derivatives

Compound	Solvent	Temperature (°C)	Solubility	Reference
Atrazine	Water	22	34.7 mg/L	[3]
Water	25	33 mg/L	[4]	
Dimethyl sulfoxide (DMSO)	27	183,000 mg/L	[3]	
Chloroform	27	52,000 mg/L	[3]	
Ethyl acetate	25	24,000 mg/L	[3]	
Methanol	27	18,000 mg/L	[3]	
Ethanol	25	15,000 mg/L	[3]	
Toluene	25	4,000 mg/L	[3]	
n-Hexane	25	110 mg/L	[3]	
Prometryn	Water	20	48 mg/L	[5]
Water	20	33 ppm (mg/L)	[6]	
Acetone	25	330 g/L	[7]	
Dichloromethane	20	300 g/L	[7]	
Toluene	25	200 g/L	[7]	
Ethanol	25	140 g/L	[7]	
n-Octanol	25	110 g/L	[7]	
Hexane	25	6.3 g/L	[7]	
Ametryn	Water	20	185 mg/L	[8][9]
Acetone	Not Specified	610 g/L	[8]	
Methanol	Not Specified	510 g/L	[8]	
Toluene	Not Specified	470 g/L	[8]	

n-Octanol	Not Specified	220 g/L	[8]
Hexane	Not Specified	58 g/L	[8]

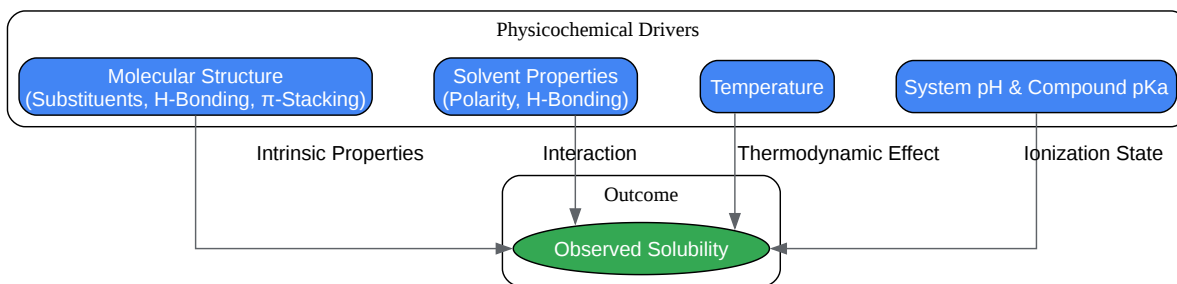
Section 2: Physicochemical Drivers of Triazine Solubility

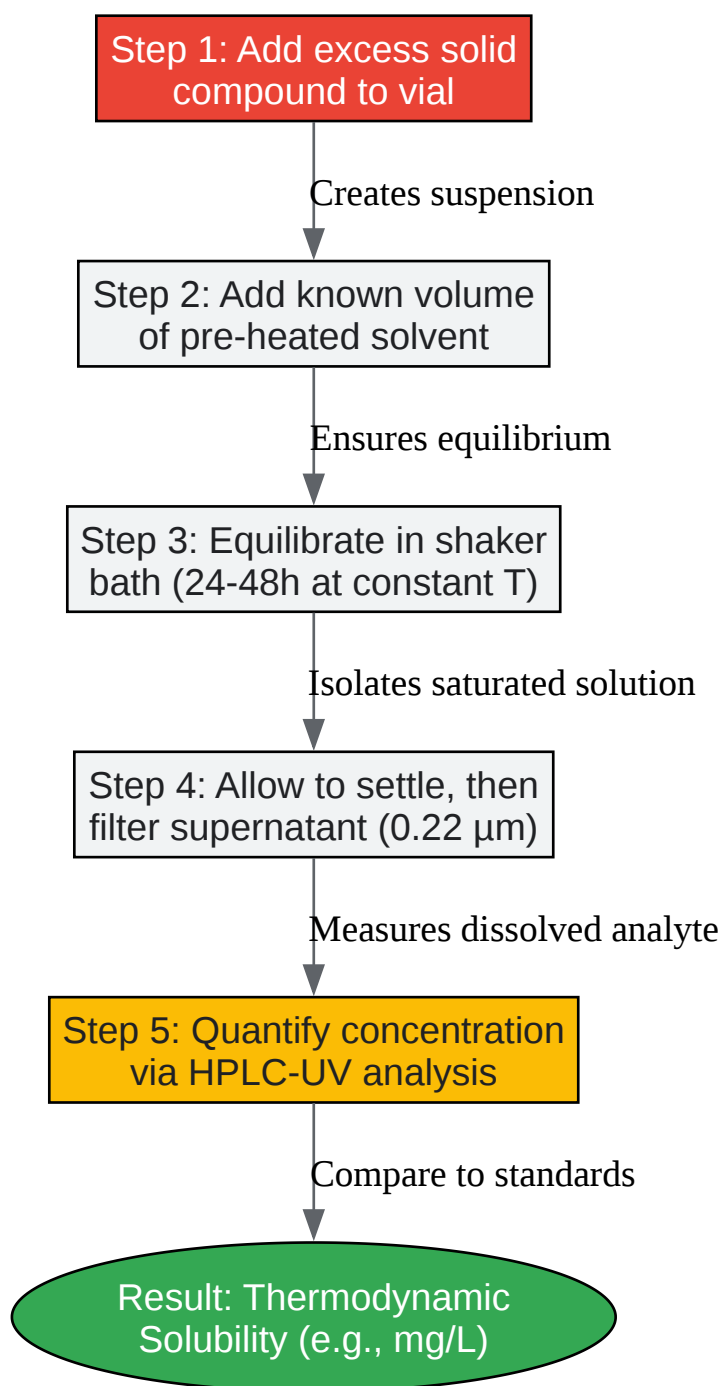
The solubility values presented in Table 1 are a direct consequence of the interplay between the compound's intrinsic properties and the characteristics of the solvent. Understanding these drivers is essential for predicting the behavior of novel derivatives and for troubleshooting formulation challenges.

Core Influential Factors:

- **Chemical Structure and Substituents:** The nature of the groups attached to the 1,3,5-triazine ring is the primary determinant of solubility. The alkylamino side chains (e.g., ethylamino, isopropylamino) contribute to lipophilicity. The substituent at the C2 position has a profound impact: the chlorine atom in Atrazine makes it less water-soluble compared to the methylthio group in Prometryn and Ametryn.[5][8] Low solubility in many common deuterated solvents can be attributed to intermolecular hydrogen bonding and π -stacking between the aromatic triazine moieties.[10]
- **Solvent Polarity:** Triazines exhibit significantly higher solubility in organic solvents compared to water, a classic illustration of the "like dissolves like" principle.[5][8][11] Ametryn, for instance, dissolves readily in organic solvents like acetone and methanol but is only moderately soluble in water.[8][12] Atrazine shows lower solubility in highly polar solvents like acetonitrile and higher solubility in less polar solvents such as n-butyl acetate.[13]
- **Temperature:** For most solid solutes, solubility is an endothermic process. Consequently, solubility increases with rising temperature. This relationship is critical for both manufacturing processes and understanding environmental fate under different climatic conditions. Studies have shown that the solubility of triazine pesticides can increase approximately threefold in pure water for each 25°C rise in temperature.[14] A similar study demonstrated a remarkable 2 to 5-fold increase in atrazine's solubility in various organic solvents as the temperature was raised from 283.15 K to 323.15 K.[13]

- pH and pKa: The basicity of the nitrogen atoms in the triazine ring and the amino substituents means that the compound's state of ionization is pH-dependent. At a pH below the compound's pKa, the molecule becomes protonated, acquiring a positive charge and generally leading to a significant increase in aqueous solubility.





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Workflow for the Equilibrium Shake-Flask Solubility Method.

Conclusion

The solubility of methoxy-methyl-ethylamino-triazine derivatives is a complex but predictable property governed by the interplay of molecular structure, solvent characteristics, and

environmental conditions like temperature and pH. By studying well-documented analogs such as Atrazine, Prometryn, and Ametryn, we can establish a strong predictive framework for novel compounds within this class. The successful development and application of these molecules in research and industry depend on the accurate and reproducible measurement of their solubility. The equilibrium shake-flask method, coupled with precise analytical quantification, remains the definitive approach for generating the high-quality, reliable data required by researchers, scientists, and drug development professionals.

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